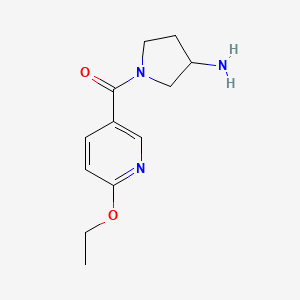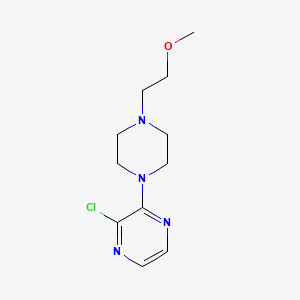
(3-Aminopyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone
Descripción general
Descripción
“(3-Aminopyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom . The presence of these rings suggests that this compound might have biological activity, as both pyrrolidine and pyridine are common scaffolds in medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrrolidine and pyridine rings in separate steps, followed by their connection via an amide bond. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, as well as the amide linkage between them. The ethoxy group on the pyridine ring would likely confer some degree of lipophilicity to the molecule, which could influence its biological activity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the amine group on the pyrrolidine ring, the carbonyl group in the amide linkage, and the ethoxy group on the pyridine ring. These functional groups could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, stability, and pKa, would be influenced by the presence of the pyrrolidine and pyridine rings, as well as the amide and ethoxy groups .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
The compound has been involved in the synthesis of diverse chemical structures, such as N,4-diheteroaryl 2-aminothiazoles, which have been structurally characterized to understand their protonation sites and hydrogen bonding patterns. These compounds exhibit distinct intermolecular hydrogen bonding, contributing to their potential in materials science and pharmaceutical chemistry (Böck et al., 2021).
Chemical Reactions and Modifications
It has also been used in reactions to form functionalized 3-aminopyrrolidines and piperidines, showcasing its utility in the creation of novel organic compounds. The transformation processes, such as iodoamination and azidomethoxylation, demonstrate its versatility in organic synthesis (Norton Matos et al., 2001).
Antagonist and Antimicrobial Activity
Research has identified compounds related to "(3-Aminopyrrolidin-1-yl)(6-ethoxypyridin-3-yl)methanone" as potent antagonists for specific receptors, with applications in the prevention and treatment of diseases like osteoporosis. Such studies highlight the potential pharmacological applications of these compounds in therapeutic settings (Hutchinson et al., 2003).
Moreover, novel derivatives have been synthesized and evaluated for their antimicrobial activity, underscoring the compound's role in developing new antimicrobial agents. These studies contribute to the understanding of its application in combating microbial resistance (Patel et al., 2011).
Ligand Exchange Reactions
The compound has been explored in ligand exchange reactions, particularly in the context of metal-organic chemistry. Such reactions are crucial for the synthesis of complex inorganic compounds and have implications for catalysis and materials science (Klausmeyer et al., 2003).
Mecanismo De Acción
Target of Action
A structurally similar compound, ®-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone, has been reported to target voltage-gated sodium channels nav17 and Nav18 . These channels are attractive targets for the treatment of pain .
Mode of Action
The structurally similar compound mentioned above acts as a blocker of the nav17 and Nav18 channels . By blocking these channels, it can potentially inhibit the propagation of action potentials, thereby reducing pain signals .
Biochemical Pathways
The inhibition of nav17 and Nav18 channels can affect the transmission of signals in neurons, particularly those involved in pain sensation .
Result of Action
The inhibition of nav17 and Nav18 channels can potentially lead to a reduction in pain signals .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(3-aminopyrrolidin-1-yl)-(6-ethoxypyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-11-4-3-9(7-14-11)12(16)15-6-5-10(13)8-15/h3-4,7,10H,2,5-6,8,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHDZACHTMBCCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C(=O)N2CCC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(6-Hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propanoic acid](/img/structure/B1476225.png)

![2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)pyridin-3-amine](/img/structure/B1476228.png)
![4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-amine](/img/structure/B1476230.png)
![3-(Piperidin-4-yl)-3-azabicyclo[3.1.1]heptan-6-ol](/img/structure/B1476231.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)acetic acid](/img/structure/B1476233.png)
![2-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)aniline](/img/structure/B1476234.png)
![5-methyl-4,6-dioxohexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboximidamide](/img/structure/B1476238.png)

![(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)(piperidin-4-yl)methanone](/img/structure/B1476240.png)

![2-azido-1-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)ethan-1-one](/img/structure/B1476245.png)
![(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1476247.png)
![5-(2-chloroacetyl)-2-methylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B1476248.png)